molecular formula C19H23NO2 B5671433 2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5671433
M. Wt: 297.4 g/mol
InChI Key: QQJYYTYDWYJKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This specific compound is characterized by the presence of a 2,4-dimethoxy-3-methylphenyl group attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs palladium as a catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and substituted isoquinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific structural features and the presence of the 2,4-dimethoxy-3-methylphenyl group

Properties

IUPAC Name

2-[(2,4-dimethoxy-3-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-14-18(21-2)9-8-17(19(14)22-3)13-20-11-10-15-6-4-5-7-16(15)12-20/h4-9H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJYYTYDWYJKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCC3=CC=CC=C3C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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